molecular formula C10H8Br2N2 B15226233 6,7-Bis(bromomethyl)quinoxaline

6,7-Bis(bromomethyl)quinoxaline

Cat. No.: B15226233
M. Wt: 315.99 g/mol
InChI Key: LLMVHWHQWQENCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Bis(bromomethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have a benzene ring fused with a pyrazine ring. These compounds are known for their broad spectrum of biological activities and applications in material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(bromomethyl)quinoxaline typically involves the bromination of 6,7-dimethylquinoxaline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require a controlled temperature to ensure selective bromination at the methyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(bromomethyl)quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as amino, thiol, or alkoxy groups .

Scientific Research Applications

6,7-Bis(bromomethyl)quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Bis(bromomethyl)quinoxaline involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with DNA, causing changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of bromomethyl groups, which provide specific reactivity and enable the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C10H8Br2N2

Molecular Weight

315.99 g/mol

IUPAC Name

6,7-bis(bromomethyl)quinoxaline

InChI

InChI=1S/C10H8Br2N2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h1-4H,5-6H2

InChI Key

LLMVHWHQWQENCP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)CBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.